1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE
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Overview
Description
1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE is a complex organic compound characterized by the presence of a carbazole moiety and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE typically involves the reaction of 9H-carbazole with 2-bromoacetophenone under basic conditions to form an intermediate, which is then reacted with 3,4-dimethylaniline. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbazole nitrogen or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-diethylamine hydrochloride
- N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-dimethylamine
Uniqueness
1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C22H20N2O |
---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
1-carbazol-9-yl-2-(3,4-dimethylanilino)ethanone |
InChI |
InChI=1S/C22H20N2O/c1-15-11-12-17(13-16(15)2)23-14-22(25)24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,23H,14H2,1-2H3 |
InChI Key |
WITKEJFDFAUHGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
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